

# A Comparative Guide to VRd and Alternative Triplet Therapies in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The treatment landscape for newly diagnosed multiple myeloma (NDMM) has evolved significantly, with triplet therapies becoming the standard of care. Among these, the combination of bortezomib, lenalidomide, and dexamethasone (VRd) has been a cornerstone. This guide provides a comparative analysis of the efficacy of VRd against other prominent triplet and quadruplet regimens, supported by data from key clinical trials.

# Comparative Efficacy of Triplet and Quadruplet Therapies

The following tables summarize the quantitative data from pivotal clinical trials comparing VRd with Carfilzomib-based (KRd), Daratumumab-based (DRd), and quadruplet (D-VRd) therapies.



| Table 1: VRd vs. KRd in<br>Newly Diagnosed Multiple<br>Myeloma (ENDURANCE<br>Trial)                           |                                                                                                                                                                     |                                                                                                                                                 |
|---------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Endpoint                                                                                                      | VRd (Bortezomib,<br>Lenalidomide,<br>Dexamethasone)                                                                                                                 | KRd (Carfilzomib,<br>Lenalidomide,<br>Dexamethasone)                                                                                            |
| Median Progression-Free<br>Survival (PFS)                                                                     | 34.4 months                                                                                                                                                         | 34.6 months                                                                                                                                     |
| 3-Year Overall Survival (OS)                                                                                  | 84%                                                                                                                                                                 | 86%                                                                                                                                             |
| Key Takeaway                                                                                                  | In the ENDURANCE trial, KRd did not demonstrate superior PFS compared to VRd in patients with standard- or intermediate-risk NDMM.[1]                               | While PFS was similar, KRd was associated with a higher rate of cardiopulmonary and renal toxicity.[1]                                          |
|                                                                                                               |                                                                                                                                                                     |                                                                                                                                                 |
| Table 2: VRd vs. DRd in<br>Transplant-Ineligible Newly<br>Diagnosed Multiple Myeloma<br>(Real-World Evidence) |                                                                                                                                                                     |                                                                                                                                                 |
| Endpoint                                                                                                      | VRd (Bortezomib,<br>Lenalidomide,<br>Dexamethasone)                                                                                                                 | DRd (Daratumumab,<br>Lenalidomide,<br>Dexamethasone)                                                                                            |
| Median Time to Next<br>Treatment (TTNT) or Death                                                              | 18.7 months                                                                                                                                                         | 37.8 months                                                                                                                                     |
| Key Takeaway                                                                                                  | Real-world data suggests that DRd is associated with a significantly longer time to next treatment or death compared to VRd in transplant-ineligible NDMM patients. | This retrospective analysis highlights the potential benefit of incorporating daratumumab in the frontline setting for this patient population. |



| Table 3: VRd vs. D-VRd in<br>Transplant-Eligible Newly<br>Diagnosed Multiple Myeloma<br>(PERSEUS Trial) |                                                                                                                                                               |                                                                          |
|---------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Endpoint                                                                                                | VRd (Bortezomib,<br>Lenalidomide,<br>Dexamethasone)                                                                                                           | D-VRd (Daratumumab,<br>Bortezomib, Lenalidomide,<br>Dexamethasone)       |
| 4-Year Progression-Free<br>Survival (PFS) Rate                                                          | 67.7%                                                                                                                                                         | 84.3%[2][3]                                                              |
| Complete Response (CR) or<br>Better Rate                                                                | 70.1%                                                                                                                                                         | 87.9%[3]                                                                 |
| Minimal Residual Disease (MRD) Negativity Rate                                                          | 47.5%                                                                                                                                                         | 75.2%[3]                                                                 |
| Key Takeaway                                                                                            | The addition of daratumumab to VRd resulted in a significant improvement in PFS and higher rates of deep responses, including CR and MRD negativity.[2][3][4] | D-VRd is emerging as a new standard of care for transplanteligible NDMM. |

## **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are outlined below to provide a deeper understanding of the treatment regimens.

## **ENDURANCE Trial (NCT01863550)**

This randomized, open-label, phase 3 trial compared the efficacy and safety of VRd versus KRd in patients with newly diagnosed multiple myeloma who were not intended for immediate autologous stem cell transplantation (ASCT).[1][5]

VRd Arm:



- Bortezomib: 1.3 mg/m² administered subcutaneously or intravenously on days 1, 4, 8, and
   11 of a 21-day cycle for 8 cycles, then on days 1 and 8 for cycles 9-12.[1]
- Lenalidomide: 25 mg taken orally on days 1-14 of each cycle.[1]
- Dexamethasone: 20 mg taken orally on days 1, 2, 4, 5, 8, 9, 11, and 12.[5]

#### KRd Arm:

- Carfilzomib: Administered intravenously at a starting dose of 20 mg/m² on days 1 and 2 of cycle 1, then escalated to 36 mg/m² on days 8, 9, 15, and 16 of cycle 1 and subsequent cycles.
- Lenalidomide: 25 mg taken orally on days 1-21 of a 28-day cycle.
- Dexamethasone: 40 mg taken orally on days 1, 8, 15, and 22 of each cycle.[1]

## MAIA Trial (NCT02252172) - Basis for DRd Comparison

This randomized, open-label, phase 3 trial evaluated the efficacy and safety of daratumumab in combination with lenalidomide and dexamethasone (DRd) versus lenalidomide and dexamethasone (Rd) alone in patients with newly diagnosed multiple myeloma who were ineligible for ASCT.[6][7]

#### DRd Arm:

- Daratumumab: 16 mg/kg of body weight administered intravenously weekly for cycles 1 and 2, every two weeks for cycles 3-6, and every four weeks thereafter.[6][8]
- Lenalidomide: 25 mg taken orally on days 1-21 of each 28-day cycle.[6][8]
- Dexamethasone: 40 mg taken orally once weekly.[6][8]

## PERSEUS Trial (NCT03710603)

This phase 3, randomized, open-label study compared the efficacy and safety of subcutaneous daratumumab in combination with VRd (D-VRd) versus VRd alone in transplant-eligible patients with newly diagnosed multiple myeloma.[2]



#### D-VRd Arm:

- Daratumumab: Subcutaneous administration in combination with the standard VRd induction and consolidation therapy, followed by daratumumab and lenalidomide maintenance.[9]
- VRd: Standard dosing for bortezomib, lenalidomide, and dexamethasone.
- VRd Arm:
  - Standard VRd induction and consolidation therapy followed by lenalidomide maintenance alone.[9]

## **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the mechanisms of action of the key drugs and a typical experimental workflow for a comparative efficacy trial.





Figure 1: VRd Mechanism of Action

Click to download full resolution via product page

Caption: VRd signaling pathways.





Figure 2: KRd Mechanism of Action









Figure 4: Clinical Trial Workflow

Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. ovid.com [ovid.com]
- 3. Subcutaneous Daratumumab Shows 'Significant Benefit' in Multiple Myeloma | Blood Cancers Today [bloodcancerstoday.com]
- 4. google.com [google.com]
- 5. Carfilzomib or bortezomib in combination with lenalidomide and dexamethasone for patients with newly diagnosed multiple myeloma without intention for immediate autologous stem-cell transplantation (ENDURANCE): a multicentre, open-label, phase 3, randomised, controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Daratumumab, lenalidomide, and dexamethasone versus lenalidomide and dexamethasone alone in newly diagnosed multiple myeloma (MAIA): overall survival results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- To cite this document: BenchChem. [A Comparative Guide to VRd and Alternative Triplet Therapies in Multiple Myeloma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577317#comparative-efficacy-of-vrd-and-other-triplet-therapies-for-myeloma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com